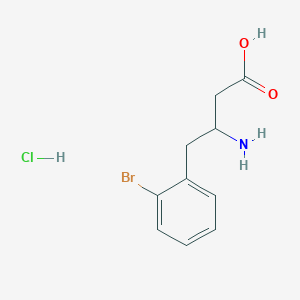

2-Bromo-D-beta-homophenylalanine hydrochloride

CAS No.:

Cat. No.: VC17937633

Molecular Formula: C10H13BrClNO2

Molecular Weight: 294.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13BrClNO2 |

|---|---|

| Molecular Weight | 294.57 g/mol |

| IUPAC Name | 3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H |

| Standard InChI Key | CKWDUSDZVLBMMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl |

Introduction

Structural and Synthetic Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-amino-4-(2-bromophenyl)butanoic acid hydrochloride, reflects its beta-homophenylalanine backbone modified with a bromine substituent. The bromine atom at the aromatic 2-position introduces steric and electronic effects that influence interactions with biological targets. Key structural identifiers include:

The D-configuration at the beta-carbon distinguishes it from naturally occurring L-amino acids, enabling selective incorporation into peptides resistant to enzymatic degradation .

Synthesis Protocols

Synthesis typically involves bromination of beta-homophenylalanine precursors under controlled conditions. Dimethylformamide (DMF) is the preferred solvent due to its ability to stabilize intermediates and facilitate bromine incorporation. Critical steps include:

-

Bromine Introduction: Electrophilic aromatic substitution or directed ortho-bromination using or .

-

Chiral Resolution: Separation of D- and L-enantiomers via chiral chromatography or enzymatic methods to ensure enantiopurity .

-

Hydrochloride Formation: Reaction with hydrochloric acid to yield the final crystalline product .

Optimized reaction parameters (e.g., temperature: 0–25°C, time: 12–24 hours) achieve yields exceeding 70% with >98% purity.

Table 1: Comparative Analysis of Brominated Homophenylalanine Derivatives

Chemical and Physical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water or ethanol. Stability studies indicate decomposition above 200°C, releasing hazardous gases such as and .

Spectroscopic Data

-

NMR: NMR (DMSO-) shows characteristic signals for the aromatic protons (δ 7.2–7.8 ppm), ammonium (δ 8.1 ppm), and carboxylic acid (δ 12.5 ppm).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at 294.57 [M+H].

Research and Industrial Applications

Peptide Engineering

The bromine atom enhances peptide stability by resisting proteolytic cleavage and improving binding affinity to hydrophobic pockets in target proteins . For example, incorporation into opioid receptor ligands has shown prolonged in vivo activity compared to non-halogenated analogues.

Drug Design and LAT1 Targeting

Recent studies on L-type amino acid transporters (LAT1, SLC7A5) highlight its potential in prodrug delivery across the blood-brain barrier (BBB). Structural modeling suggests that the bromine moiety mimics phenylalanine’s interaction with LAT1, enabling efficient transport into cancer cells and neural tissues .

Key Finding:

In trans-stimulation assays, brominated amino acid analogues demonstrated nonstereoselective uptake by LAT1, suggesting broad substrate tolerance for D- and L-enantiomers .

Biochemical Assays

Researchers employ this compound to probe enzyme-substrate interactions, particularly in studies of aminotransferases and decarboxylases. Its fluorescence-quenching properties (due to bromine) facilitate real-time monitoring of enzymatic activity .

Emerging Research Directions

Neurotransmitter Modulation

Ongoing studies explore its role in synthesizing gamma-aminobutyric acid (GABA) analogues for epilepsy treatment. Preliminary data indicate enhanced BBB penetration compared to gabapentin .

Cancer Therapeutics

Conjugation with chemotherapeutic agents (e.g., doxorubicin) via ester linkages is being investigated to exploit LAT1-mediated uptake in glioblastoma cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume